3-(Aminomethyl)-3-azetidinol

Description

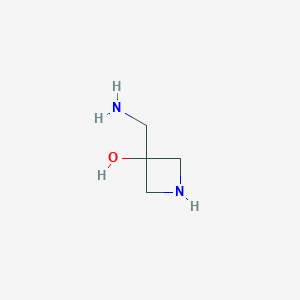

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c5-1-4(7)2-6-3-4/h6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWKROJQFCRRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 3 Aminomethyl 3 Azetidinol Core and Its Precursors

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring can be accomplished through various synthetic routes, primarily categorized as cyclization and cycloaddition reactions. magtech.com.cn

Cyclization Reactions

Cyclization reactions are a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the ring.

Intramolecular SN2 reactions represent a common and direct method for forming the azetidine ring. researchgate.netnih.gov This approach involves a nitrogen nucleophile attacking a carbon atom bearing a suitable leaving group, leading to ring closure. researchgate.netnih.gov A significant challenge in this method is the competition with elimination reactions, which is influenced by the strained nature of the forming four-membered ring. acs.org

Key factors influencing the success of these reactions include the nature of the leaving group, the substituents on the nitrogen and the carbon backbone, and the reaction conditions. Commonly used leaving groups include halides and sulfonates (e.g., mesylates, tosylates). researchgate.netnih.govacs.org For instance, the cyclization of γ-amino alcohols can be achieved by activating the hydroxyl group with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or through Mitsunobu conditions. acs.org

Recent advancements have focused on developing milder and more efficient conditions. For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org This method utilizes an oxidant and an additive to promote reductive elimination from a palladium(IV) intermediate, leading to ring formation with excellent functional group tolerance. rsc.org

| Starting Material Type | Leaving Group | Catalyst/Reagent | Key Features |

| γ-Haloamine | Halogen (I, Br, Cl) | Base (e.g., K₂CO₃) | Direct cyclization, potential for elimination side reactions. researchgate.netacs.org |

| γ-Amino alcohol | Sulfonate (OMs, OTs) | Base | Two-step process: activation of alcohol then cyclization. acs.org |

| γ-Amino alcohol | - | 1,1'-Carbonyldiimidazole (CDI) | Efficient for synthesizing enantiopure cis-substituted azetidines. acs.org |

| Amine with γ-C(sp³)–H | - | Pd(II) catalyst, oxidant | C-H activation approach, broad substrate scope. rsc.org |

| 3,4-Epoxy amines | - | La(OTf)₃ | Catalytic, regioselective aminolysis of epoxides. nih.gov |

Reductive cyclization offers an alternative pathway to azetidines, often starting from β-haloalkylimines or related substrates. magtech.com.cn This method typically involves the reduction of an imine or a related functional group, which then facilitates the intramolecular cyclization. For example, the reduction of β-lactams (azetidin-2-ones) with reagents like diisobutylaluminium hydride (DIBAL-H) is a well-established method for accessing azetidines. rsc.org However, the use of strong reducing agents can sometimes lead to ring-opening of the strained azetidine product. rsc.org

A notable example is the synthesis of chiral azetidine-piperidines through the reductive amination of a piperidine (B6355638) chloroaldehyde with a chiral amine, followed by cyclization in the presence of sodium cyanoborohydride. rsc.org Another approach involves the electroreductive intramolecular coupling of α-iminoesters to form azetidin-2-ones, which can then be further reduced. acs.org

| Precursor | Reducing Agent/Conditions | Product Type |

| β-Lactam (Azetidin-2-one) | DIBAL-H, Chloroalanes | Azetidine |

| Piperidine chloroaldehyde and chiral amine | NaCNBH₃ | Chiral azetidine-piperidine |

| α-Iminoester | Electroreduction, TMSCl | Azetidin-2-one (B1220530) |

The cyclization of γ-amino alcohols and γ-halogenated amines is a fundamental and widely utilized strategy for azetidine synthesis. acs.orgorganic-chemistry.org For γ-amino alcohols, the hydroxyl group must first be converted into a good leaving group, typically a sulfonate ester like mesylate or tosylate, before intramolecular cyclization is induced by a base. acs.orgorganic-chemistry.org An efficient one-pot procedure involves the use of 1,1'-carbonyldiimidazole (CDI) to mediate the cyclization of γ-amino alcohols, yielding enantiopure cis-substituted azetidines. acs.org

The direct cyclization of γ-halogenated amines, where the halogen acts as the leaving group, is also a common approach. acs.org The choice of base and reaction conditions is crucial to favor the desired SN2 cyclization over the competing elimination reaction. acs.org For example, N-aryl-2-cyanoazetidines can be synthesized from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and then a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

| Precursor | Key Reagent(s) | Notes |

| γ-Amino alcohol | MsCl or TsCl, then base | Two-step process. acs.org |

| γ-Amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | Efficient for cis-azetidines. acs.org |

| γ-Halogenated amine | Base | Direct cyclization. acs.org |

| β-Amino alcohol | Copper catalyst, then MsCl, base | Multi-step synthesis of N-aryl-2-cyanoazetidines. organic-chemistry.org |

Anionic C-alkylation routes provide a method for forming the azetidine ring through the creation of a carbon-carbon bond. magtech.com.cn One such strategy involves the metalation of an aminonitrile with a strong base like lithium tetramethylpiperidide (LiTMP) to generate an anion. nih.gov This anion can then be trapped with an electrophile, leading to a functionalized intermediate that can be further elaborated to form the azetidine ring. nih.gov

A notable application of this strategy is the synthesis of diversely substituted N-aryl-2-cyanoazetidines. This method adapts the anionic ring closure, previously more common for N-alkyl substrates, to N-aryl substrates, overcoming challenges related to the lower nucleophilicity of the nitrogen. organic-chemistry.org The process typically involves a sequence of N-arylation, N-cyanomethylation, and a final mesylation followed by a base-induced ring closure. organic-chemistry.org

| Substrate | Key Reagents | Intermediate |

| Aminonitrile | LiTMP, Electrophile | Functionalized aminonitrile |

| β-Amino alcohol | Copper catalyst, Cyanomethylating agent, MsCl, Base | N-Aryl-2-cyanoazetidine |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to the azetidine ring system, typically by combining two unsaturated molecules or parts of the same molecule. mdpi.comelsevier.com The most common type is the [2+2] cycloaddition.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for preparing β-lactams (azetidin-2-ones), which can be subsequently reduced to azetidines. mdpi.comacs.org Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com

More recently, photochemical [2+2] cycloadditions have gained prominence. chemrxiv.orgspringernature.com Visible-light-mediated aza-Paternò-Büchi reactions between imines (or oximes) and alkenes, often catalyzed by an iridium photocatalyst, provide a mild and general route to highly functionalized azetidines. chemrxiv.orgrsc.orgspringernature.com This approach relies on triplet energy transfer to one of the reactants, enabling the cycloaddition. chemrxiv.orgspringernature.com Another variation is the [3+1] cycloaddition, for instance, between donor-acceptor aziridines and isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, to produce enantioenriched azetidines. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Staudinger [2+2] Cycloaddition | Ketene + Imine | Base (e.g., triethylamine) | Forms β-lactams (azetidin-2-ones). mdpi.com |

| Photochemical [2+2] Cycloaddition | Oxime + Alkene | Iridium photocatalyst, visible light | Mild conditions, high functional group tolerance. chemrxiv.orgrsc.orgspringernature.com |

| [3+1] Cycloaddition | Donor-Acceptor Aziridine (B145994) + Isocyanide | Chiral N,N'-dioxide/Mg(II) complex | Enantioselective synthesis of exo-imido azetidines. acs.org |

[2+2] Cycloadditions (e.g., Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most efficient methods for synthesizing functionalized azetidines. nih.govrsc.org This reaction is typically induced by UV light, which excites the imine component to a triplet state, followed by cycloaddition with an alkene. nih.gov To overcome challenges like competing E/Z isomerization of acyclic imines, cyclic imines or oximes are often employed. nih.govnih.gov

Recent advancements have focused on visible-light-mediated aza Paternò-Büchi reactions, offering milder and more general protocols. springernature.comchemrxiv.org These methods often utilize a photocatalyst, such as an iridium complex, to facilitate triplet energy transfer. chemrxiv.org Both intermolecular and intramolecular versions of this reaction have been successfully developed, expanding the accessible range of azetidine architectures, including complex tricyclic systems. nih.govspringernature.comacs.org For instance, visible-light-mediated intramolecular [2+2] cycloadditions of unactivated alkenes have been reported to produce tricyclic azetidines with high levels of saturation. acs.org

A key challenge in intermolecular reactions is the short lifetime of the excited state. researchgate.net However, the use of specific substrates like cyclic oximes has enabled successful intermolecular aza Paternò-Büchi reactions under visible light. springernature.comresearchgate.net The reaction's success can be influenced by matching the frontier molecular orbital energies of the alkene and the imine equivalent, which promotes the desired cycloaddition over competing reactions like alkene dimerization. nih.gov

| Reaction Type | Key Reactants | Conditions | Advantages | Challenges/Considerations |

|---|---|---|---|---|

| Intermolecular | Imine/Oxime + Alkene | UV or Visible Light (with photocatalyst) | Direct access to diverse azetidines | Competing E/Z isomerization, short excited-state lifetime |

| Intramolecular | Molecule with both imine/oxime and alkene moieties | UV or Visible Light (with photocatalyst) | Formation of complex, fused ring systems | Substrate synthesis can be complex |

Ketene-Imine Cycloaddition (Staudinger Synthesis) for Azetidin-2-ones (β-Lactams)

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the synthesis of azetidin-2-ones, commonly known as β-lactams. mdpi.comwikipedia.org Discovered in 1907, this reaction remains a highly versatile method for accessing a wide variety of substituted β-lactams. mdpi.comwikipedia.org These β-lactams are not only important for their biological activity but also serve as valuable synthetic intermediates that can be reduced to the corresponding azetidines. acs.org

Ketenes are often generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com The stereochemical outcome of the Staudinger reaction, particularly the formation of cis or trans β-lactams, can be influenced by the reaction conditions and the nature of the substituents on both the ketene and the imine. mdpi.com For example, the use of chiral imines can lead to the synthesis of optically active β-lactams. mdpi.com

Recent developments in this area include the use of various catalysts and reaction conditions to improve yields and stereoselectivity. mdpi.com For instance, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has been employed as an efficient reagent for the one-pot synthesis of β-lactams from carboxylic acids and imines. researchgate.net

| Ketene Precursor | Imine | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acyl Chloride | Various | Tertiary Amine | Substituted β-lactams | mdpi.com |

| Carboxylic Acid | Various | EEDQ | Substituted β-lactams | researchgate.net |

| Acetoxyacetyl chloride | Chiral imine | Low temperature | Optically active cis-β-lactams | mdpi.com |

Ring Expansion Strategies

Ring expansion methodologies provide an alternative route to azetidines by starting with smaller, more readily available ring systems. These strategies leverage the release of ring strain to drive the formation of the four-membered ring.

Aziridine to Azetidine Ring Rearrangements

The one-carbon ring expansion of aziridines to azetidines is an attractive synthetic strategy. nih.gov This transformation can be achieved through various mechanisms, including the formation and rearrangement of aziridinium (B1262131) ylides. nih.gov For example, the reaction of an aziridine with a diazo compound in the presence of a catalyst can induce a nih.govmdpi.com-Stevens rearrangement, leading to the corresponding azetidine. nih.gov

A significant challenge in this approach is controlling the selectivity of the reaction, as competing pathways such as cheletropic extrusion of olefins can occur. nih.gov However, recent advancements in biocatalysis have provided solutions to this problem. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines with high stereocontrol (up to 99:1 er). nih.govacs.org These biocatalysts can override the inherent reactivity of the aziridinium ylide intermediates, favoring the desired nih.govmdpi.com-Stevens rearrangement. nih.govacs.org

Another approach involves the thermal isomerization of certain substituted aziridines. For instance, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized via the thermal isomerization of the corresponding aziridines by refluxing in DMSO. rsc.org

Expansion of Oxiranes with Nucleophiles

The ring expansion of oxiranes, three-membered oxygen-containing heterocycles, can also be utilized to form azetidines. This typically involves the ring-opening of the oxirane by a nitrogen-containing nucleophile, followed by an intramolecular cyclization to form the azetidine ring. The regioselectivity of the initial ring-opening is a crucial factor in determining the final product.

Transformation of Azabicyclo[1.1.0]butanes

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained bicyclic compounds that serve as excellent precursors for functionalized azetidines. rsc.orgarkat-usa.org The inherent strain energy of the ABB system provides a strong thermodynamic driving force for ring-opening reactions. bris.ac.uk The peculiar reactivity of the C3–N bond allows for double functionalization at the 1 and 3 positions of the azetidine ring. rsc.org

A general method for the transformation of ABBs involves their direct alkylation with organometallic reagents in the presence of a copper catalyst, such as Cu(OTf)₂. acs.org This approach allows for the rapid preparation of bis-functionalized azetidines bearing a variety of alkyl, allyl, vinyl, and benzyl (B1604629) groups. acs.org Additionally, strain-release-driven spirocyclization reactions of ABB derivatives have been developed to access a library of novel spirocyclic azetidines. bris.ac.uk

| Reagent/Method | Key Features | Resulting Azetidine | Reference |

|---|---|---|---|

| Organometal reagents + Cu(OTf)₂ | Direct alkylation | Bis-functionalized azetidines | acs.org |

| Electrophile-induced spirocyclization | Strain-release driven | Spirocyclic azetidines | bris.ac.uk |

| Grignard reagents followed by Buchwald-Hartwig coupling | One-pot strain-release and C-N coupling | 1,3-Bisarylated azetidines | arkat-usa.org |

Ring Contraction Methodologies (e.g., Pyrrolidinones to Azetidines)

Ring contraction provides a less common but still valuable route to azetidine derivatives. This strategy involves the rearrangement of a larger ring system, such as a pyrrolidinone (a five-membered lactam), into the smaller four-membered azetidine ring.

A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov In this process, the α-bromo pyrrolidinone is opened by a nucleophile (such as an alcohol or an aniline), leading to an intermediate that undergoes intramolecular cyclization via displacement of the bromide to form an α-carbonylated N-sulfonylazetidine. acs.org This reaction is often facilitated by a base like potassium carbonate. nih.gov A key advantage of this method is the ability to introduce a variety of substituents at the α-position of the azetidine ring by simply changing the nucleophile. acs.org

Modern Catalyst-Mediated and Photochemical Syntheses of Azetidines Bearing 3-Substitutions

Transition Metal-Catalyzed Processes

Transition metal catalysis has become an indispensable tool for the synthesis of complex molecules, and the construction of azetidine rings is no exception. The unique reactivity of transition metals allows for the activation of otherwise inert bonds and the orchestration of intricate bond-forming cascades, leading to the efficient assembly of the 3-substituted azetidine core.

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as highly effective Lewis acid catalysts for the intramolecular regioselective aminolysis of epoxy amines, providing a direct route to 3-hydroxyazetidines. This methodology is predicated on the ability of the lanthanide catalyst to activate the epoxide ring towards nucleophilic attack by a tethered amine.

A key study demonstrated that the stereochemistry of the starting epoxy amine dictates the regioselectivity of the cyclization. While trans-3,4-epoxy amines undergo a 5-endo-tet cyclization to yield 3-hydroxypyrrolidines, the corresponding cis-3,4-epoxy amines undergo a 4-exo-tet cyclization to afford the desired 3-hydroxyazetidines in high yields. organic-chemistry.orgnih.govacs.orgacs.orgorganic-chemistry.orgresearchgate.net This remarkable divergence in reaction pathways highlights the subtle yet profound influence of the catalyst and substrate geometry.

The La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be a robust and versatile method. organic-chemistry.orgnih.govacs.orgacs.orgorganic-chemistry.org The reaction proceeds efficiently under relatively mild conditions and tolerates a wide array of functional groups that are often sensitive to other Lewis or Brønsted acids. This tolerance is attributed to the unique coordination properties of the lanthanide cation.

Table 1: Lanthanide-Catalyzed Synthesis of 3-Hydroxyazetidines

| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| cis-N-Tosyl-3,4-epoxyhexylamine | La(OTf)₃ | DCE | Reflux | 81 | psu.edu |

| cis-N-Boc-3,4-epoxyhexylamine | La(OTf)₃ | DCE | Reflux | 75 | psu.edu |

| cis-N-Cbz-3,4-epoxyhexylamine | La(OTf)₃ | DCE | Reflux | 85 | psu.edu |

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, and its application in azetidine synthesis has led to the development of powerful and versatile methodologies. These strategies often involve the intramolecular cyclization of substrates bearing a suitably positioned leaving group and a nitrogen nucleophile.

One notable approach involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H and C(sp²)-H bonds. organic-chemistry.orgacs.orgpsu.edu By employing a picolinamide (B142947) (PA) directing group, the palladium catalyst can be guided to a specific C-H bond, enabling its activation and subsequent C-N bond formation to construct the azetidine ring. This method is particularly significant as it transforms otherwise inert C-H bonds into valuable synthetic handles. The reaction proceeds with high diastereoselectivity, and the picolinamide directing group can be subsequently removed. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl groups at the 3-position of the azetidine ring. organic-chemistry.org These reactions typically involve the coupling of a 3-azetidinylboron species with an aryl halide, offering a modular and efficient route to 3-arylazetidines. The development of these methods has significantly expanded the accessible chemical space for 3-substituted azetidines. libretexts.orgacs.orgnih.govyoutube.comrsc.orgyoutube.com

Table 2: Palladium-Catalyzed Synthesis of 3-Substituted Azetidines

| Reaction Type | Substrate | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Picolinamide-protected amine | Pd(OAc)₂ / PhI(OAc)₂ | Directs C-H activation | organic-chemistry.orgacs.orgacs.orgpsu.edunih.gov |

| Suzuki-Miyaura Coupling | 3-Azetidinylboronic ester | Pd catalyst / Base | Forms C(sp³)-C(aryl) bond | organic-chemistry.orglibretexts.org |

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium catalysis for the synthesis of nitrogen-containing heterocycles. In the context of azetidine synthesis, copper-catalyzed reactions have enabled the construction of the four-membered ring through various innovative strategies.

A photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes has been developed for the synthesis of highly functionalized azetidines. the-innovation.orgnih.gov This method involves the generation of an α-aminoalkyl radical, which then engages in a cascade reaction with an alkyne to form the azetidine ring. The reaction proceeds under mild conditions and demonstrates a broad substrate scope.

Another significant copper-catalyzed method is the anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction provides a general route to 3-methyleneazetidines, which are versatile synthetic intermediates. The use of a heteroleptic copper complex under visible light irradiation allows for the selective formation of the four-membered ring with high regioselectivity.

Furthermore, copper catalysis has been successfully applied in the enantioselective synthesis of 2,3-disubstituted azetidines via the boryl allylation of azetines. nih.govacs.org This method allows for the simultaneous installation of a boryl and an allyl group across the C=N bond of the azetine with high enantioselectivity, providing access to chiral and highly functionalized azetidines.

Table 3: Copper-Catalyzed Synthesis of Functionalized Azetidines

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Photo-induced [3+1] Cyclization | Aliphatic amine, Alkyne | Cu(I) photosensitizer | Radical cascade | the-innovation.orgnih.govscispace.com |

| 4-exo-dig Cyclization | Ynamide | Heteroleptic Cu complex | Anti-Baldwin cyclization | nih.gov |

| Boryl Allylation | Azetine, Diboron reagent, Allyl phosphate | Cu/Bisphosphine | Enantioselective difunctionalization | nih.govacs.org |

| Carbonylation | Azetidine, Difluorocarbene source | Copper catalyst | Ring expansion to γ-lactams | researchgate.net |

Titanium-mediated reactions have found a unique niche in the synthesis of complex nitrogen heterocycles. A notable application is the synthesis of spirocyclic NH-azetidines from oxime ethers. nih.govresearchgate.net This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is generated in situ. This intermediate then acts as a 1,2-dianion equivalent, reacting with the oxime ether to construct the spirocyclic azetidine core in a single step.

This method provides access to a structurally diverse range of previously unreported spirocyclic NH-azetidines. nih.govresearchgate.net The ability to construct such complex and sterically congested frameworks in a single operation highlights the synthetic power of this titanium-mediated approach.

Table 4: Titanium(IV)-Mediated Synthesis of Spirocyclic Azetidines

| Substrate | Reagents | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Oxime ether | Ti(OiPr)₄, Grignard reagent | Titanacyclopropane | Spirocyclic NH-azetidine | nih.govresearchgate.net |

Nickel catalysis has gained prominence as a powerful tool for cross-coupling reactions, particularly those involving the activation of typically unreactive bonds. A significant advancement in azetidine synthesis is the nickel-catalyzed decarboxylative cross-coupling of redox-active esters of azetidine-2-carboxylic acids with (hetero)aryl halides. thieme-connect.comresearchgate.net

This methodology provides a novel and efficient route to 2-substituted azetidines, which are challenging to access through other means. The reaction proceeds under mild, reductive conditions and exhibits a broad substrate scope, tolerating a variety of heterocyclic coupling partners. This approach is particularly valuable for the synthesis of medicinally relevant 2-heteroaryl azetidines. thieme-connect.comnih.govrsc.orgnih.gov

Table 5: Nickel-Catalyzed Decarboxylative Synthesis of 2-Heteroaryl Azetidines

| Substrate 1 | Substrate 2 | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Redox-active ester of azetidine-2-carboxylic acid | (Hetero)aryl iodide | NiBr₂·dme / dtbbpy | Decarboxylative cross-coupling | thieme-connect.comresearchgate.net |

Targeted Synthesis of the 3-(Aminomethyl)-3-azetidinol Framework

With the azetidine core established, subsequent steps focus on installing the specific aminomethyl and hydroxyl groups at the C3 position. These transformations often involve the manipulation of key functional groups like nitriles, carboxylic acids, and halides.

The cyano group serves as a versatile precursor to the aminomethyl moiety. The synthesis of azetidine-3-carbonitriles can be achieved through various routes, including the reaction of a 3-hydroxyazetidine with an alkylsulfonyl halide followed by displacement with an alkali metal cyanide. google.com Once the 3-cyanoazetidine is formed, it can be reduced to the corresponding 3-(aminomethyl)azetidine. acs.org

Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for this transformation. acs.org The reaction converts the nitrile directly into a primary amine. This approach is fundamental in building the target structure, as the resulting 3-(aminomethyl)azetidine can then be hydroxylated at C3 if that position is not already functionalized. In many synthetic schemes, the 3-cyano-3-hydroxyazetidine is the preferred intermediate, allowing for direct reduction to the final this compound target.

Azetidine-3-carboxylic acid is another crucial intermediate that provides a handle for elaboration into the aminomethyl group. mdpi.comacs.org This acid can be prepared from the corresponding 3-cyanoazetidine by hydrolysis. google.comgoogleapis.com An N-protected azetidine-3-carboxylic acid can be converted to its corresponding amide via standard peptide coupling conditions. Subsequent reduction of this amide, typically with a powerful hydride reagent like LiAlH₄, yields the desired 3-(aminomethyl)azetidine derivative.

Alternatively, Hofmann, Curtius, or Lossen rearrangements can be employed on the carboxylic acid or its derivatives (amide, acyl azide (B81097), or hydroxamic acid, respectively) to generate a 3-aminoazetidine, which would then require N-alkylation to achieve the aminomethyl group. A more direct route involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates, which generates 3-substituted 3-(acetoxymethyl)azetidines, versatile derivatives of the parent carboxylic acid. nih.govmdpi.com

| Precursor | Reagents | Product |

| Azetidine-3-carbonitrile | LiAlH₄ or DIBAL-H | 3-(Aminomethyl)azetidine |

| Azetidine-3-carboxylic acid | 1. SOCl₂, NH₃ 2. LiAlH₄ | 3-(Aminomethyl)azetidine |

| Methyl azetidine-3-carboxylate | 1. NH₃, Δ 2. LiAlH₄ | 3-(Aminomethyl)azetidine |

This table outlines common transformations of nitrile and carboxylic acid derivatives to the aminomethyl group.

Protected 3-haloazetidines, particularly 3-bromoazetidines, are versatile and widely used building blocks in medicinal chemistry. researchgate.netsemanticscholar.org They can be prepared on a gram scale through a one-pot, strain-release reaction of 1-azabicyclo[1.1.0]butane with a bromine source. semanticscholar.org The bromine atom at the C3 position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functionalities. nih.govrsc.org

To construct the this compound framework, a 3-bromo-3-hydroxyazetidine precursor could be used. The bromine could be displaced by a cyanide anion (followed by reduction as described in 2.3.1) or an azide anion (followed by Staudinger or catalytic hydrogenation). Alternatively, starting with a protected 3-bromoazetidine-3-carboxylate, the bromine can be displaced with an azide. Subsequent reduction of the azide to an amine and the ester to an alcohol would yield the desired product. The transformation of alkyl 3-bromoazetidine-3-carboxylates via nucleophilic substitution with various carbon, sulfur, oxygen, and nitrogen nucleophiles has been demonstrated, highlighting the utility of this approach for creating diverse, conformationally constrained amino acid derivatives. nih.gov

Aza-Michael Addition to Azetidin-3-ylidene Acetates

A versatile and efficient method for preparing 3-substituted azetidine derivatives involves the aza-Michael addition of various amines to azetidin-3-ylidene acetates. mdpi.combohrium.comnih.gov This approach offers a straightforward route to functionalized azetidines that are valuable building blocks in drug discovery. researchgate.net

The synthesis typically commences with the preparation of methyl (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.combohrium.comresearchgate.net This α,β-unsaturated ester then serves as the Michael acceptor for a range of nitrogen-containing nucleophiles. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst is often preferred to prevent side reactions like ester group cleavage that can occur with stronger bases. researchgate.net

The reaction conditions are generally mild, with the addition of various heterocyclic and aliphatic amines to the azetidin-3-ylidene acetate (B1210297) in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 65 °C). mdpi.com This method has been successfully applied to a diverse array of amines, including azetidine, pyrrolidine (B122466), piperidine, and various aromatic heterocycles like imidazole, benzimidazole, and indole, affording the corresponding 3-substituted azetidine derivatives in moderate to good yields. mdpi.com

For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine in the presence of DBU yields the corresponding 1,3'-biazetidine (B3306570) derivative. mdpi.com Similarly, additions of pyrrolidine and piperidine proceed with good yields. mdpi.com The reaction also accommodates more complex and functionally diverse amines, highlighting its broad applicability. mdpi.comresearchgate.net

Table 1: Examples of Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate

| Amine Nucleophile | Product | Yield (%) |

| Azetidine | Methyl (1-Boc-1,3'-biazetidin-3-yl)acetate | 64 |

| Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 61 |

| Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 75 |

| Imidazole | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |

| Benzimidazole | Methyl (1-Boc-3-(1H-benzo[d]imidazol-1-yl)azetidin-3-yl)acetate | 56 |

| Indole | Methyl (1-Boc-3-(1H-indol-1-yl)azetidin-3-yl)acetate | 55 |

Strategies Involving Azetidin-3-ones and Their Rearrangements

Azetidin-3-ones are versatile intermediates for the synthesis of various functionalized azetidines, including the this compound core. nih.govacs.org These strained, four-membered nitrogen heterocycles can undergo a variety of transformations, including rearrangements, to afford diverse structural motifs. nih.govmagtech.com.cn

One key strategy involves the synthesis of azetidin-3-ones from readily available starting materials. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method avoids the use of toxic diazo compounds and allows for the preparation of azetidin-3-ones with a range of substituents in good yields. nih.gov The tert-butanesulfonyl protecting group employed in this synthesis is advantageous as it can be easily removed under acidic conditions. nih.gov

Once formed, azetidin-3-ones can be subjected to various reactions. For example, a modified Strecker reaction has been utilized for the preparation of 3-amino-3-phenylazetidine from N-benzhydryl-3-azetidinone. tandfonline.com This approach involves the use of dibenzylamine (B1670424) as an amino equivalent, followed by displacement of the cyano group with a Grignard reagent and subsequent catalytic hydrogenation. tandfonline.com

Furthermore, rearrangements of azetidin-3-one (B1332698) derivatives can lead to other heterocyclic systems. For example, the Beckmann rearrangement of N-mesyl-1-alkoxycarbonylazetidin-3-one oxime on alumina (B75360) has been shown to produce imidazolidin-4-ones. acs.org While not a direct route to this compound, this demonstrates the utility of azetidin-3-ones in accessing diverse chemical space.

Another important transformation is the ring expansion of aziridines to azetidines. A notable synthesis of 3-methoxyazetidines proceeds through the formation and subsequent ring expansion of aziridine intermediates derived from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. researchgate.net This rearrangement highlights the intricate relationship between these two strained ring systems and provides a unique pathway to substituted azetidines.

Table 2: Selected Synthetic Transformations of Azetidin-3-ones

| Starting Material | Reagents/Conditions | Product | Reference |

| Chiral N-propargylsulfonamides | Gold catalyst, N-oxide | Chiral Azetidin-3-ones | nih.gov |

| N-Benzhydryl-3-azetidinone | Dibenzylamine, TMSCN; then PhMgBr; then H2, Pd/C | 3-Amino-3-phenylazetidine | tandfonline.com |

| N-Mesyl-1-alkoxycarbonylazetidin-3-one oxime | Alumina | Imidazolidin-4-one | acs.org |

Reductive Approaches from Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are well-established precursors in the synthesis of a wide array of nitrogen-containing compounds, including derivatives that can lead to the this compound scaffold. nih.govnih.govmdpi.com The inherent ring strain and reactivity of the β-lactam ring make it a versatile starting point for various chemical transformations.

A primary strategy involves the reduction of the β-lactam carbonyl group. However, direct reduction to an azetidine can be challenging. More commonly, the β-lactam is first functionalized at the C3 position before undergoing further transformations. The Staudinger [2+2] cycloaddition is a powerful method for constructing the β-lactam ring itself, reacting a ketene with an imine to produce a wide range of substituted azetidin-2-ones. nih.govmdpi.com This allows for the introduction of various substituents at different positions of the ring.

For instance, 3-amino-2-azetidinone derivatives can be synthesized with high diastereoselectivity, providing the biologically active trans isomer under mild conditions. nih.gov These 3-amino-β-lactams can then serve as precursors for further modifications.

While direct reduction of the azetidin-2-one carbonyl to a methylene (B1212753) group to form an azetidine is a known transformation, it often requires specific and potent reducing agents. A more common approach involves the synthesis of a 3-amino-4-substituted monocyclic β-lactam, which can then be further elaborated. nih.gov The synthesis of these β-lactams often starts from the condensation of primary amines and aldehydes to form imines, which then undergo cycloaddition with a ketene equivalent. nih.gov

The development of efficient and scalable processes for the synthesis of β-lactam intermediates is crucial. For example, a process for the synthesis of a carbapenem (B1253116) intermediate, 3(S)-4(R)-3-[1(S)-hydroxyethyl]-4-(alkoxycarbonylmethyl)-azetidin-2-one, has been optimized to improve yields and facilitate large-scale production. google.com

Table 3: Synthesis of Azetidin-2-one Derivatives

| Reactants | Reaction Type | Product | Key Features |

| Ketenes and Imines | Staudinger [2+2] Cycloaddition | Substituted Azetidin-2-ones | High diastereoselectivity for trans isomers. nih.gov |

| N-(tert-butoxycarbonyl)glycine and Imines | Staudinger [2+2] Cycloaddition | 3-Amino-azetidin-2-ones | Allows for the introduction of an amino group at the C3 position. nih.gov |

| Chloroacetyl chloride and N'-arylidene acetohydrazides | Staudinger [2+2] Cycloaddition | 1-Acetamido-3-chloro-2-azetidinones | Can be performed under microwave irradiation for faster reactions and higher yields. mdpi.com |

Reactivity and Derivatization Pathways of the 3 Aminomethyl 3 Azetidinol Core

Ring-Opening and Ring-Expansion Reactions of Azetidines

The reactivity of azetidines is largely governed by their considerable ring strain, making them susceptible to ring-opening and ring-expansion reactions, although they are notably more stable than their three-membered aziridine (B145994) counterparts. rsc.orgrsc.org These reactions provide pathways to larger, more complex heterocyclic structures.

Ring-Opening Reactions:

Azetidines undergo nucleophilic ring-opening reactions, which are often catalyzed by Lewis acids or by converting the azetidine (B1206935) into a more reactive quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn In the case of unsymmetrically substituted azetidines, nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn However, electronic effects can also dictate the site of attack, especially when substituents can stabilize a developing charge in the transition state. magtech.com.cn For instance, in the presence of an acid, the nitrogen atom of the azetidine ring can be protonated, making the ring more susceptible to nucleophilic attack. youtube.com

Ring-Expansion Reactions:

Ring-expansion reactions of azetidines offer a route to five-membered rings like pyrrolidines. nih.govepfl.ch One such method involves the reaction of azetidines with carbenes. For example, the reaction of methylene (B1212753) aziridines with a rhodium-bound carbene can lead to a [3+1] ring expansion, yielding highly substituted methylene azetidines. nih.gov This process is thought to proceed through the formation of an aziridinium (B1262131) ylide, followed by a ring-opening and ring-closing cascade. nih.gov While this specific example starts from an aziridine, similar principles can be applied to azetidine systems to achieve ring expansion.

Functional Group Transformations at the Azetidine Ring System

The functional groups of 3-(aminomethyl)-3-azetidinol, namely the C-3 hydroxyl group and the primary amino group of the aminomethyl moiety, provide rich opportunities for derivatization.

The tertiary hydroxyl group at the C-3 position of the azetidine ring can be a target for nucleophilic substitution, although this can be challenging due to the steric hindrance and the stability of the tertiary carbocation intermediate. Often, the hydroxyl group is first converted into a better leaving group, such as a tosylate or a mesylate, to facilitate substitution.

Recent synthetic strategies have focused on the synthesis of various 3-substituted azetidine derivatives. nih.gov For instance, methods have been developed for the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives via palladium-catalyzed cross-coupling reactions. nih.gov While not directly involving this compound, these methods highlight the potential for introducing a wide range of substituents at the C-3 position of the azetidine ring. The synthesis of 3-amino-azetidine derivatives can also be achieved through the reaction of an electrophilic precursor with nucleophilic reagents like ammonia. google.com

The primary amino group of the aminomethyl moiety is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The primary amine of this compound can readily undergo acylation and sulfonylation reactions with acyl chlorides, anhydrides, or sulfonyl chlorides. These reactions lead to the formation of amides and sulfonamides, respectively. A solid-phase reaction technique using a polymeric activated ester of 3,5-dinitrobenzoyl chloride has been described for the derivatization of amines, which could be applicable to this compound. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reagents

| Reagent Class | Specific Example | Resulting Functional Group |

| Acyl Halide | Acetyl chloride | Acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride | Acetamide |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | Tosylamide |

| Activated Ester | 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzamide |

The primary amino group can react with aldehydes and ketones to form Schiff bases or imines. wikipedia.orgnih.gov This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. wikipedia.orgyoutube.com The formation of Schiff bases is a common reaction in both organic synthesis and biochemistry. wikipedia.org These imines can be further reduced to secondary amines.

Table 2: Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound | Product Type |

| Benzaldehyde | Aromatic Schiff Base |

| Acetone | Aliphatic Ketimine |

| Formaldehyde | Iminium ion (reactive) |

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds. organic-chemistry.org This process involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.orgnih.gov A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. stackexchange.com This method is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org

Table 3: Reagents for Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R-CHO) | Sodium cyanoborohydride | Secondary Amine (R-CH₂-NH-R') |

| Ketone (R₂C=O) | Sodium triacetoxyborohydride | Secondary Amine (R₂CH-NH-R') |

| Aldehyde (R-CHO) | H₂/Pd-C | Secondary Amine (R-CH₂-NH-R') |

Modification of the Amino Group (Aminomethyl Moiety)

Reactions Involving Diazo Transfer and Azide (B81097) Formation

The primary amino group in this compound is a prime site for conversion to an azide. The azide moiety is a versatile functional group, serving as a precursor for amines via reduction, a partner in bioorthogonal click chemistry reactions (like the Staudinger ligation or cycloadditions), and a component in the synthesis of nitrogen-containing heterocyles. The most common method for converting a primary amine to an azide is through a diazo-transfer reaction.

This transformation is typically achieved using a diazo-transfer reagent in the presence of a metal catalyst, often a copper(II) salt. Reagents such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide are effective for this purpose. organic-chemistry.org The reaction proceeds by the transfer of a diazo group from the reagent to the primary amine, which then loses dinitrogen to form the corresponding azide. For a multifunctional molecule like this compound, the azetidine ring nitrogen is typically protected, for instance as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions. The presence of the hydroxyl group is generally tolerated under these conditions.

The copper(II) catalyst is believed to facilitate the process, which is crucial for achieving high yields, especially with complex substrates. nih.gov The reaction transforms the nucleophilic primary amine into an electrophilic azide, fundamentally altering the reactivity profile of the side chain.

Table 1: Representative Conditions for Diazo Transfer on a Primary Amine

| Substrate | Diazo-Transfer Reagent | Catalyst / Additives | Solvent | Product | Ref |

|---|---|---|---|---|---|

| N-Boc-3-(aminomethyl)-3-hydroxyazetidine | Imidazole-1-sulfonyl azide hydrochloride | CuSO₄, K₂CO₃ | THF/H₂O | N-Boc-3-(azidomethyl)-3-hydroxyazetidine | organic-chemistry.orgnih.gov |

Note: The table presents proposed conditions for the target compound based on well-established methods.

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group at the C3 position of the azetidine ring is another key site for functionalization. Its reactivity allows for the introduction of a wide array of substituents, influencing the molecule's steric and electronic properties. Common transformations of the hydroxyl group include esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted to an ester. Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base, are effective. For more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction with a carboxylic acid at room temperature. jocpr.com This method is particularly useful for creating libraries of compounds with varied ester functionalities.

Etherification: Formation of an ether bond is another important derivatization. Under basic conditions (e.g., using sodium hydride to deprotonate the alcohol), the resulting alkoxide can react with an alkyl halide (Williamson ether synthesis) to yield the corresponding ether.

Oxidation: Oxidation of the tertiary alcohol is challenging without ring cleavage. However, conversion of the 3-hydroxyazetidine moiety to a 3-oxoazetidine (azetidin-3-one) is a synthetically valuable transformation. This is typically achieved on a precursor before the introduction of the aminomethyl group. For instance, Swern oxidation or other mild oxidation protocols on a protected 3-hydroxyazetidine can yield the ketone scienceopen.com, which can then serve as an electrophilic handle for further carbon-carbon bond-forming reactions.

Table 2: Selected Reactions of the 3-Hydroxyl Group in Azetidine Derivatives

| Starting Material | Reagents | Reaction Type | Product | Ref |

|---|---|---|---|---|

| N-Boc-3-hydroxyazetidine | 3,5-Dinitrobenzoic acid, DCC, DMAP | Esterification | N-Boc-3-(3,5-dinitrobenzoyloxy)azetidine | jocpr.com |

| N-Boc-3-hydroxyazetidine | NaH, CH₃I | Etherification | N-Boc-3-methoxyazetidine |

Stereoselective Reactions and Chiral Transformations of Azetidine Derivatives

While this compound itself is an achiral molecule, its framework serves as a valuable starting point for the synthesis of chiral derivatives. The introduction of stereocenters into the azetidine ring can have a profound impact on the biological activity of the final compound. Stereoselectivity can be introduced in several ways:

Asymmetric Synthesis of the Azetidine Core: Chiral 3-hydroxyazetidines can be synthesized from chiral starting materials, such as (R)-1-phenylethylamine, which can then be elaborated. nih.gov Alternatively, asymmetric catalytic methods, such as gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, can produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral ketones can then be converted into chiral 3-hydroxyazetidine derivatives.

Stereoselective Functionalization of a Prochiral Azetidine: A prochiral N-protected azetidine can undergo stereoselective functionalization. For example, deprotonation at a carbon alpha to the ring nitrogen followed by trapping with an electrophile can proceed with high diastereoselectivity, guided by the nature of the nitrogen protecting group and the reaction conditions. uni-muenchen.de

Resolution of Racemic Mixtures: A racemic mixture of a chiral azetidine derivative can be resolved into its constituent enantiomers using chiral chromatography or by derivatization with a chiral resolving agent.

The resulting enantiopure azetidine building blocks are crucial for drug discovery, as different enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles. digitellinc.com

Table 3: Examples of Stereoselective Synthesis of Azetidine Derivatives

| Method | Starting Material | Key Reagents/Catalyst | Product Type | Stereoselectivity | Ref |

|---|---|---|---|---|---|

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamide | BrettPhosAuNTf₂, Pyridine N-oxide | Chiral Azetidin-3-one (B1332698) | >98% ee | nih.gov |

| Asymmetric Synthesis | (R)-1-phenylethylamine | Epichlorohydrin | Chiral cis-3-hydroxyazetidine | High | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis Techniques for 3 Aminomethyl 3 Azetidinol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(Aminomethyl)-3-azetidinol, a suite of one- and two-dimensional NMR experiments provides a complete picture of its structure.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling. In this compound, the protons of the azetidine (B1206935) ring are expected to appear as two distinct signals, as the substituents at the C3 position render the protons on C2 and C4 chemically non-equivalent. These protons would likely present as triplets due to coupling with each other across the nitrogen atom, although this can sometimes be broadened. The aminomethyl (-CH₂NH₂) group would show a singlet, as it has no adjacent protons to couple with. The protons on the amine and alcohol groups (-NH₂, -NH-, -OH) are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds like 3-hydroxyazetidine and other 3,3-disubstituted azetidines. nih.govacs.orgchemicalbook.comnih.gov

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Azetidine CH₂ (ring) | 3.5 - 4.0 | Triplet (t) or Multiplet (m) |

| Aminomethyl CH₂ | 2.8 - 3.2 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. The two equivalent methylene (B1212753) carbons of the azetidine ring (C2 and C4) would appear as a single peak. The aminomethyl carbon would be a distinct signal in the aliphatic region. The quaternary carbon at C3, bonded to both the hydroxyl and aminomethyl groups, would be the most downfield of the sp³ carbons and typically shows a lower intensity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar compounds. acs.orgnih.govclockss.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C4 (Azetidine ring) | 50 - 55 |

| C3 (Quaternary) | 60 - 65 |

While ¹H and ¹³C NMR define the hydrocarbon structure, NMR of other nuclei like ¹⁵N and ¹⁹F is invaluable for characterizing heteroatoms, particularly in derivatives of the title compound.

Nitrogen-15 (¹⁵N) NMR: ¹⁵N NMR is used to probe the nitrogen environments within a molecule. researchgate.net Due to its low natural abundance and sensitivity, it often requires isotopic enrichment. researchgate.net In an ¹⁵N-labeled sample of this compound, two distinct signals would be expected: one for the secondary amine within the azetidine ring and another for the primary amine of the aminomethyl group. This technique is highly effective for studying tautomerization and protonation states in nitrogen-containing heterocycles. researchgate.net

Fluorine-19 (¹⁹F) NMR: Should a derivative be synthesized where the hydroxyl group is replaced by fluorine, ¹⁹F NMR would be an essential analytical tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. libretexts.org Its chemical shifts are highly sensitive to the local electronic environment, providing detailed structural information. libretexts.orgchemrxiv.org The large coupling constants between fluorine and nearby protons (¹H-¹⁹F coupling) would further aid in confirming the structure. researchgate.net

2D NMR experiments establish correlations between nuclei, which is crucial for assembling the final structure from individual NMR signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). chemguide.co.uk For this compound, a COSY spectrum would show a cross-peak between the sets of protons on C2 and C4 of the azetidine ring, confirming their relationship within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net An HSQC spectrum would show a cross-peak connecting the azetidine ring proton signals to the C2/C4 carbon signal and another cross-peak linking the aminomethyl proton signal to its corresponding carbon signal. This unambiguously assigns the proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2-3 bonds). chemguide.co.uk It is particularly useful for identifying connections to quaternary carbons. For this compound, key HMBC correlations would be observed from the ring protons (on C2/C4) to the quaternary C3 and the aminomethyl carbon. Likewise, the aminomethyl protons would show a correlation to the quaternary C3, confirming the central connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic peaks for its alcohol and amine functionalities.

Table 3: Characteristic IR Absorption Bands for this compound Frequency ranges are based on established data for similar functional groups. nih.govresearchgate.net

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Medium, may show two bands for -NH₂) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

The broad band in the 3200-3600 cm⁻¹ region results from the overlapping stretches of the O-H and N-H bonds, indicative of hydrogen bonding. The N-H bending vibration provides further evidence for the primary amine.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues to its structure.

For this compound (C₄H₁₀N₂O), the nominal molecular weight is 102.14 g/mol . In a typical mass spectrum using electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺, at an m/z of approximately 103.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. chemrxiv.org

Calculated Exact Mass for [C₄H₁₀N₂O+H]⁺: 103.0866

The fragmentation pattern in the mass spectrum gives further structural evidence. Energetically unstable molecular ions break apart in predictable ways. libretexts.orgchemguide.co.ukwikipedia.org For this compound, likely fragmentation pathways include:

Loss of aminomethyl radical (•CH₂NH₂): Resulting in a fragment ion at m/z 73.

Loss of water (H₂O): From the hydroxyl group, leading to a fragment at m/z 85.

Ring opening and cleavage: Characteristic of cyclic amines, leading to various smaller fragments.

The combination of the accurate mass from HRMS and the fragmentation data from MS/MS experiments provides powerful confirmation of the molecular formula and structure.

X-ray Crystallography for Solid-State Structural Analysis

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a crystallographer can reconstruct the three-dimensional electron density map of the repeating unit within the crystal, known as the unit cell.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the technique has been widely applied to various azetidine derivatives, providing invaluable insights into their solid-state conformations. For instance, studies on functionalized azetidin-3-ols and related compounds reveal the puckering of the four-membered azetidine ring and the spatial orientation of its substituents. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format, as illustrated in the hypothetical data table below for a derivative of this compound.

Table 1: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅N₂O₂ |

| Formula Weight | 199.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| α (°) | 90 |

| β (°) | 105.32 |

| γ (°) | 90 |

| Volume (ų) | 985.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.342 |

| Absorption Coefficient (mm⁻¹) | 0.095 |

| R-factor | 0.045 |

| Goodness-of-fit | 1.03 |

This table is illustrative and does not represent experimentally determined data for this compound.

The parameters in this table provide a wealth of information. The space group and unit cell dimensions define the symmetry and size of the repeating unit in the crystal. The calculated density and R-factor, a measure of the agreement between the calculated and observed diffraction data, are indicators of the quality of the structural determination.

Chiroptical Spectroscopy for Absolute Configuration Determination

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), determining the absolute configuration is a critical aspect of their characterization. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) versus wavelength. Chiral molecules will exhibit characteristic positive or negative CD signals (known as Cotton effects) at the wavelengths corresponding to their electronic transitions.

The application of CD spectroscopy to determine the absolute configuration of a chiral azetidine derivative typically involves comparing the experimentally measured CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the stereocenter.

While specific CD studies on this compound are not prevalent in the literature, research on other chiral azetidine derivatives has demonstrated the utility of this technique. For example, the chiroptical properties of N-nitro-substituted azetidines have been investigated to understand their conformational and stereochemical features. acs.org

The process of determining absolute configuration using CD spectroscopy can be summarized as follows:

Sample Preparation: The chiral compound is dissolved in a suitable transparent solvent.

Spectral Acquisition: The CD spectrum is recorded over a range of UV-Vis wavelengths.

Theoretical Calculation: For a given enantiomer (e.g., the R-enantiomer), the theoretical CD spectrum is calculated using quantum chemical methods.

Comparison: The experimental CD spectrum is compared with the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration of the enantiomer.

The data from a CD spectroscopic analysis is typically presented as a plot of molar ellipticity ([θ]) or differential absorbance (Δε) against wavelength.

Computational and Theoretical Investigations of 3 Aminomethyl 3 Azetidinol

Density Functional Theory (DFT) Studies

Density Functional Theory has become a primary method in computational chemistry for studying the properties of molecules due to its balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 3-(Aminomethyl)-3-azetidinol, which contains a four-membered azetidine (B1206935) ring and a rotatable aminomethyl side chain, this process also involves conformational analysis to identify the various low-energy structures (conformers) it can adopt.

Theoretical studies would involve rotating the key dihedral angles of the molecule to map out the potential energy surface. This analysis helps in understanding the molecule's preferred shapes, which are crucial for its interactions with other molecules. Such studies often employ basis sets like 6-311+G(d,p) to ensure accurate results. researchgate.net The conformational landscape of similar azapeptides has been shown to be influenced by factors like intramolecular hydrogen bonding and the presence of different functional groups. ntu.edu.iq

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net DFT calculations can map the distribution of these frontier orbitals, showing which parts of the molecule are most likely to act as electron donors (HOMO) or electron acceptors (LUMO). aimspress.com For this compound, the nitrogen and oxygen atoms are expected to feature prominently in these orbitals due to their high electronegativity.

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: The following is a representative table format. Specific values for this compound are not available in the cited literature and would require dedicated computational studies.)

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | µ² / (2η) | Electrophilic nature |

Vibrational Frequency Calculations and Correlation with Experimental IR Data

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds. nih.gov

For a definitive assignment, the calculated harmonic frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. nih.goviu.edu.sa Comparing the theoretical spectrum of this compound with its experimental IR data would provide a detailed understanding of its vibrational properties and confirm its structural characterization. nih.gov

Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netunc.edu This method has proven to be reliable when used with appropriate DFT functionals and basis sets. aimspress.com

The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic magnetic shielding values. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Accurate prediction of the NMR spectrum for this compound would be invaluable for confirming its synthesis and for the structural assignment of related compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. dntb.gov.ua The MEP surface is colored based on the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons, and positive potential around the amine and hydroxyl hydrogens. This information is crucial for predicting how the molecule will interact with biological targets or other reactants.

Hartree-Fock (HF) Method Applications

The Hartree-Fock method is an ab initio computational approach that was a precursor to DFT. While generally less accurate than modern DFT methods because it does not account for electron correlation in the same way, HF calculations are still valuable. They can be used as a baseline for more complex calculations and are sometimes preferred for specific properties. aimspress.com

HF methods, often used with various basis sets, can be employed to study the tautomerism and stability of heterocyclic compounds. ntu.edu.iq For this compound, HF calculations could provide fundamental insights into its ground state energy and electronic properties, offering a comparison point for results obtained from DFT studies.

Thermodynamic Parameter Calculations

Computational chemistry provides a powerful framework for the calculation of various thermodynamic parameters of molecules, offering insights into their stability and reactivity. osti.gov For a novel compound like this compound, these calculations can predict key properties before they are determined experimentally. The primary methods used for these calculations are rooted in quantum mechanics, most notably Density Functional Theory (DFT) and ab initio methods. princeton.eduyoutube.com These approaches solve the electronic structure of a molecule, from which its energy and other properties can be derived. youtube.com

The process typically begins with geometry optimization, where the lowest energy conformation of the molecule is found. Following this, a frequency calculation is performed. This not only confirms that the optimized structure is a true minimum on the potential energy surface but also provides the zero-point vibrational energy (ZPVE). princeton.edu The ZPVE is a quantum mechanical effect where a molecule retains some vibrational energy even at absolute zero. princeton.edu

From the frequency calculation, several key thermodynamic quantities can be determined at a standard state (usually 298.15 K and 1 atm):

Enthalpy (H): The total heat content of the system. Computationally, the enthalpy of formation (ΔfH°) is a crucial value, indicating the energy change when a compound is formed from its constituent elements in their standard states. For nitrogen-containing heterocycles, methods like G3 and G3B3 have been used to calculate enthalpies of formation with a good degree of accuracy. nih.govacs.org

Entropy (S): A measure of the disorder or randomness of a system. It is calculated based on the translational, rotational, and vibrational energy levels of the molecule.

Gibbs Free Energy (G): This parameter combines enthalpy and entropy (G = H - TS) and is a measure of the spontaneity of a process. The Gibbs free energy of formation (ΔfG°) is particularly important for understanding the thermodynamic stability of a compound.

| Thermodynamic Parameter | Symbol | Typical Computational Method | Hypothetical Value (for illustration) | Unit |

| Electronic Energy | E | DFT (e.g., B3LYP/6-31G*) | -345.6789 | Hartree |

| Zero-Point Vibrational Energy | ZPVE | DFT (Frequency) | 0.1234 | Hartree |

| Enthalpy of Formation | ΔfH° | G3, G3B3, CBS-APNO | +15.5 | kcal/mol |

| Standard Entropy | S° | DFT (Frequency) | 85.2 | cal/mol·K |

| Gibbs Free Energy of Formation | ΔfG° | G3, G3B3, CBS-APNO | +35.8 | kcal/mol |

Data in this table is illustrative and not based on actual reported values for this compound.

The accuracy of these calculations is highly dependent on the chosen level of theory and basis set. nih.gov For instance, studies on five-membered nitrogen heterocycles have shown that methods like CBS-APNO, G3, and G3B3 can predict enthalpies of formation with reasonable accuracy. nih.govacs.org Similar approaches would be applicable to the four-membered azetidine ring of this compound. These computational tools are invaluable for building a foundational understanding of the thermodynamic landscape of new chemical entities. azonano.comuc.edu

Mechanistic Studies of Azetidine Formation and Reactions via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions involving strained ring systems like azetidines. nih.gov These studies provide detailed insights into reaction pathways, transition state geometries, and the factors that control selectivity, which are often difficult to probe experimentally.

Azetidine Ring Formation:

The synthesis of the azetidine ring can be challenging due to its inherent strain. researchgate.net Computational studies have been instrumental in understanding and optimizing various synthetic routes. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were used to investigate the regioselectivity of the ring-closing step. frontiersin.org These calculations showed that for the cis-epoxy amine, the transition state leading to the azetidine product was significantly lower in energy than the one leading to the alternative pyrrolidine (B122466) product, which was consistent with experimental observations. frontiersin.org This difference was attributed to the coordination of the lanthanum catalyst with the substrate. frontiersin.org

Other synthetic strategies, such as the aza Paternò-Büchi reaction (a [2+2] photocycloaddition of imines and alkenes), have also been successfully modeled. researchgate.netrsc.org Computational models can predict which substrate pairs are likely to react by calculating their frontier orbital energies. mit.edu This predictive power allows for the pre-screening of reactants, moving beyond a trial-and-error approach to synthesis. mit.edu

Reactions of Azetidines:

The reactivity of the azetidine ring, particularly its ring-opening, is another area where computational studies have provided significant clarity. The ring strain of approximately 25.2 kcal/mol makes azetidines susceptible to nucleophilic attack, but they are generally more stable than the corresponding aziridines. researchgate.net

Mechanistic studies have explored the enantioselective ring-opening of azetidines. For instance, in the ring-opening of 3-substituted azetidines catalyzed by a chiral squaramide hydrogen-bond donor, a computational model using DFT (B3LYP-D3BJ) was developed. acs.org This model revealed a network of interactions that stabilized the transition state more than the ionic intermediate, explaining the role of the catalyst in accelerating the reaction. acs.org Similarly, computational investigations have been used to understand the decomposition pathways of certain azetidine derivatives, such as the acid-mediated intramolecular ring-opening, allowing for the design of more stable analogues. nih.gov

The following table summarizes various computational approaches used to study the mechanisms of azetidine formation and reactions:

| Reaction Type | Computational Method | Investigated Aspect | Key Findings |

| Intramolecular Aminolysis | DFT (ωB97XD) | Regioselectivity of ring formation | Catalyst coordination favors the transition state leading to azetidine over pyrrolidine. frontiersin.org |

| Aza Paternò-Büchi Reaction | DFT | Substrate scope and reactivity | Frontier orbital energies can predict successful reactant pairings for azetidine synthesis. mit.edu |

| Strain-Release Reactions | DFT | Reaction mechanism | Elucidation of radical-mediated pathways for the synthesis of functionalized azetidines. chemrxiv.org |

| Nucleophilic Ring-Opening | DFT (B3LYP-D3BJ) | Catalyst role and enantioselectivity | Catalyst stabilizes the transition state through a network of non-covalent interactions. acs.org |

| Decomposition Pathways | Not specified | Intramolecular ring-opening | Identification of decomposition mechanisms to guide the design of stable compounds. nih.gov |

These computational studies are crucial for advancing the chemistry of azetidines. By providing a molecular-level understanding of reaction mechanisms, they enable the rational design of new synthetic methods and the prediction of the reactivity and stability of novel azetidine-containing compounds like this compound.

Applications of 3 Aminomethyl 3 Azetidinol and Its Derivatives in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthons in Complex Molecule Synthesis